molecular formula C13H15NO3 B1503187 Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate CAS No. 853226-48-9

Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate

Cat. No.: B1503187
CAS No.: 853226-48-9
M. Wt: 233.26 g/mol
InChI Key: VNOXMHROEUNZEO-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a methoxy group at the 5-position and a methyl group at the 7-position on the indole ring, with an ethyl ester group attached to the carboxylic acid at the 2-position.

Synthetic Routes and Reaction Conditions:

  • Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. In this case, the starting materials would be 5-methoxy-2-methylindole and ethyl chloroformate.

  • Bartoli Indole Synthesis: This method involves the reaction of vinyl bromides with nitroarenes in the presence of palladium catalysts. The resulting intermediate undergoes cyclization to form the indole core.

  • Reduction of Indole-2-carboxylic Acid Derivatives: Starting from 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, reduction with lithium aluminum hydride (LiAlH4) can yield the ethyl ester derivative.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can occur at the methyl group, converting it to a carboxylic acid.

  • Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.

  • Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

  • Substitution: Halogenation with bromine (Br2) or chlorination with thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid.

  • Reduction: Ethyl 5-methoxy-7-methyl-1H-indole-2-hydroxymethyl.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other indole derivatives.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The methoxy and methyl groups enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is compared to other indole derivatives, such as:

  • 5-Methoxyindole: Lacks the methyl group at the 7-position.

  • 7-Methylindole: Lacks the methoxy group at the 5-position.

  • Ethyl Indole-2-carboxylate: Lacks the methoxy and methyl groups.

The presence of both methoxy and methyl groups in this compound enhances its biological activity and makes it unique compared to other indole derivatives.

Biological Activity

Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate is a member of the indole family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 5-position and an ethoxy group at the 2-position of the indole ring. The presence of these functional groups significantly influences its biological activity and pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune modulation. This inhibition can lead to altered kynurenine pathway activity, impacting immune responses and inflammation .
  • Cell Signaling Pathways : this compound influences several signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to cytotoxic effects on cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce cell death in various cancer cell lines through mechanisms such as:

  • Methuosis Induction : The compound has been linked to methuosis, a form of cell death distinct from apoptosis that involves vacuolization and cytoplasmic swelling .
  • Microtubule Disruption : Certain derivatives have demonstrated the ability to disrupt microtubule polymerization, leading to increased cytotoxicity against tumor cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It may reduce oxidative stress and enhance long-term potentiation, which are vital for maintaining brain health. These properties suggest its applicability in treating neurodegenerative diseases .

Research Findings and Case Studies

A review of recent studies highlights the compound's diverse applications:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on glioblastoma cells, demonstrating significant cell death at low concentrations (IC50 < 10 µM) .
  • Mechanistic Insights : Another research focused on the compound's interaction with IDO, revealing that its inhibition could enhance immune responses against tumors .
  • Comparative Analysis : A comparative study with similar indole derivatives showed that this compound had superior biological activity due to its unique functional groups .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Ethyl 5-Methoxy-7-Methyl-1H-IndoleAnticancer<10Inhibition of IDO; disruption of microtubules
Similar Indole Derivative AAnticancer20Apoptosis induction
Similar Indole Derivative BNeuroprotective>50Antioxidant activity

Properties

IUPAC Name

ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-6-10(16-3)5-8(2)12(9)14-11/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOXMHROEUNZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694590
Record name Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853226-48-9
Record name Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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